molecular formula C19H16N2O4 B5799055 N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide

N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5799055
M. Wt: 336.3 g/mol
InChI Key: TUYFJCBVAGOJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and two phenyl groups substituted with ethyl and nitro groups, respectively. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution Reactions: The phenyl groups can be introduced through electrophilic aromatic substitution reactions. The ethyl group can be added via Friedel-Crafts alkylation, while the nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the furan-2-carboxylic acid with an amine (2-ethylphenylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl or acyl halides, aluminum chloride (AlCl3)

Major Products

    Amino derivative: Formed by the reduction of the nitro group

    Tetrahydrofuran derivative: Formed by the hydrogenation of the furan ring

    Substituted derivatives: Formed by the substitution of the ethyl group

Scientific Research Applications

N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and carboxamide groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(2-ethylphenyl)-5-(4-nitrophenyl)furan-2-carboxamide: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the specific positioning of the ethyl and nitro groups on the phenyl rings. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-13-7-3-5-9-15(13)20-19(22)18-12-11-17(25-18)14-8-4-6-10-16(14)21(23)24/h3-12H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYFJCBVAGOJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.